
N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine: is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a piperidine ring, and a phenylethyl group, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved by cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions where a suitable leaving group on the quinazoline core is replaced by a piperidine moiety.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached via reductive amination or alkylation reactions using phenylethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazoline core or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the quinazoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated quinazoline derivatives, piperidine, and phenylethylamine under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce partially or fully reduced derivatives.
科学的研究の応用
N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The piperidine ring and phenylethyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
N-(2-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine: Similar structure but with a different position of the phenylethyl group.
N-(1-phenylethyl)-2-(morpholin-1-yl)quinazolin-4-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-one: Similar structure but with a ketone group on the quinazoline core.
Uniqueness
N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H24N4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
N-(1-phenylethyl)-2-piperidin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C21H24N4/c1-16(17-10-4-2-5-11-17)22-20-18-12-6-7-13-19(18)23-21(24-20)25-14-8-3-9-15-25/h2,4-7,10-13,16H,3,8-9,14-15H2,1H3,(H,22,23,24) |
InChIキー |
IVHLLLANKSUTQN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


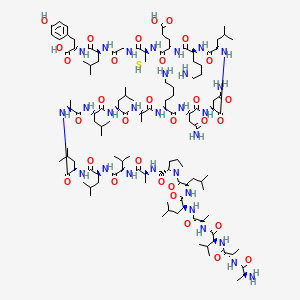
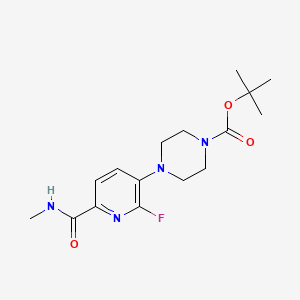
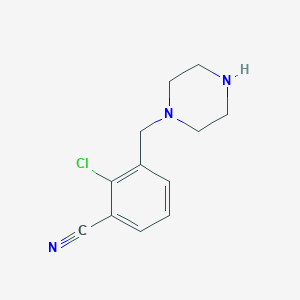
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
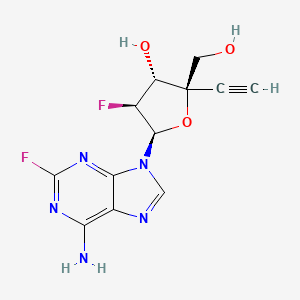
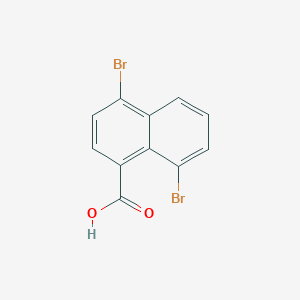
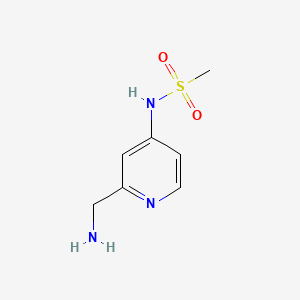
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)


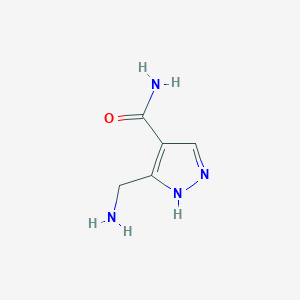

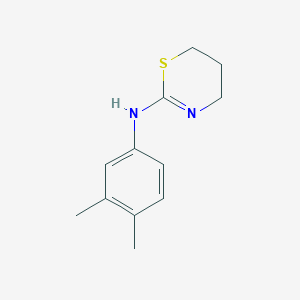
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
